5-chloro-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile
Description
The exact mass of the compound this compound is 287.0937732 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-chloro-6-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5/c1-10-4-18-20(6-10)9-12-7-19(8-12)14-13(15)2-11(3-16)5-17-14/h2,4-6,12H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLIOQVWLNBFGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=C(C=C(C=N3)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article synthesizes data from various studies to elucidate its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound belongs to a class of pyrazole derivatives, which are known for their diverse biological activities. Its chemical structure can be represented as follows:
Key Features:
- Chlorine Substituent: The presence of chlorine may enhance lipophilicity and bioactivity.
- Pyrazole Ring: Known for its role in various pharmacological activities.
- Azetidine Moiety: Contributes to the compound's overall stability and interaction with biological targets.
Anticancer Properties
Research indicates that many pyrazole derivatives exhibit significant anticancer properties. A study highlighted the ability of similar compounds to inhibit the proliferation of human melanoma cells, suggesting that 5-chloro-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-y}pyridine-3-carbonitrile may also possess similar effects due to its structural analogies .
Kinase Inhibition
The compound's potential as a kinase inhibitor is notable. Kinases play crucial roles in cell signaling pathways that regulate cell growth and division. The structure suggests it may interact with ATP-binding sites, similar to other known kinase inhibitors .
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| 5-chloro derivative | Antiproliferative | 0.5 | |
| Pyrazole analogs | Kinase inhibition | 0.2 |
Antimicrobial Activity
Preliminary studies have indicated that pyrazole derivatives can exhibit antimicrobial properties. The presence of the azetidine ring may enhance this activity by facilitating interactions with microbial enzymes or receptors .
The exact mechanism by which 5-chloro-6-{3-[(4-methyl-1H-pyrazol-1-y)methyl]azetidin-1-y}pyridine-3-carbonitrile exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Kinases: By mimicking ATP, the compound may inhibit specific kinases involved in cancer progression.
- Induction of Apoptosis: Similar compounds have been shown to trigger programmed cell death in cancer cells, which could be a pathway for this compound as well.
Case Studies
Several case studies have focused on related pyrazole compounds, demonstrating their efficacy in preclinical models:
- Study on Melanoma Cells:
- Kinase Inhibition Testing:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 5-chloro-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile exhibit promising anticancer properties. The mechanism of action often involves the inhibition of specific kinases involved in cancer cell proliferation. For example, derivatives of pyridine-based compounds have shown efficacy against various cancer types by targeting pathways essential for tumor growth and survival .
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. The incorporation of the pyrazole moiety is believed to enhance its bioactivity, making it a candidate for further development as an antimicrobial agent .
Neurological Applications
The compound's structure suggests potential use in treating neurological disorders. Preliminary studies indicate that it may interact with neurotransmitter systems, which could be beneficial in managing conditions such as depression or anxiety .
Pesticidal Activity
This compound has been investigated for its pesticidal properties. Its efficacy against various pests makes it a candidate for inclusion in integrated pest management strategies .
Herbicide Development
The compound's structural characteristics allow it to act as a herbicide by inhibiting specific enzymes crucial for plant growth. This application is particularly relevant in the development of selective herbicides that target weeds while minimizing damage to crops .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is critical in optimizing its efficacy and safety profile. SAR studies have identified key functional groups that enhance biological activity while reducing toxicity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antimicrobial Properties | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Study C | Neurological Effects | Indicated potential anxiolytic effects in animal models, suggesting further exploration for psychiatric applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
